molecular formula C12H23NO2S B6792791 N-(3-tert-butylcyclobutyl)-1,1-dioxothiolan-3-amine

N-(3-tert-butylcyclobutyl)-1,1-dioxothiolan-3-amine

Cat. No.: B6792791
M. Wt: 245.38 g/mol
InChI Key: KCJUIRHBTUVEEV-UHFFFAOYSA-N
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Description

N-(3-tert-butylcyclobutyl)-1,1-dioxothiolan-3-amine is a complex organic compound featuring a tert-butyl group attached to a cyclobutyl ring, which is further connected to a dioxothiolan ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butylcyclobutyl)-1,1-dioxothiolan-3-amine typically involves multiple steps, starting with the formation of the cyclobutyl ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides. The dioxothiolan ring is then formed through a series of oxidation and cyclization reactions, often involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butyl group and facilitate the cyclization reactions under controlled conditions, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butylcyclobutyl)-1,1-dioxothiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-tert-butylcyclobutyl)-1,1-dioxothiolan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-tert-butylcyclobutyl)-1,1-dioxothiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    tert-Butylcyclobutylamine: Similar in structure but lacks the dioxothiolan ring.

    Cyclobutylamine: Lacks both the tert-butyl group and the dioxothiolan ring.

    tert-Butylsulfonamide: Contains the tert-butyl group and sulfonamide functionality but lacks the cyclobutyl ring.

Uniqueness

N-(3-tert-butylcyclobutyl)-1,1-dioxothiolan-3-amine is unique due to the combination of its tert-butyl group, cyclobutyl ring, and dioxothiolan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-tert-butylcyclobutyl)-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-12(2,3)9-6-11(7-9)13-10-4-5-16(14,15)8-10/h9-11,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJUIRHBTUVEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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